Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-
Description
The compound Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- (IUPAC name) is a tetrahydrofuran derivative featuring a 4-methoxyphenoxy substituent attached to the methyl group at the 2-position of the furan ring. This compound shares structural similarities with ethers and furan-based molecules, which are often explored for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
828254-79-1 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O3/c1-13-10-4-6-11(7-5-10)15-9-12-3-2-8-14-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
KPGYWUIFVLSMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Nucleophilic substitution represents a cornerstone approach for introducing the 4-methoxyphenoxymethyl group onto the THF backbone. A representative procedure involves reacting 2-(bromomethyl)tetrahydrofuran with sodium 4-methoxyphenoxide under alkaline conditions:
Reaction Scheme
$$
\text{2-(Bromomethyl)tetrahydrofuran} + \text{NaO(C}6\text{H}4\text{-4-OCH}3\text{)} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{NaBr}
$$
Optimized Conditions
- Solvent: Acetone or tetrahydrofuran/water mixtures
- Base: Potassium carbonate (1.3–2.2 equiv)
- Temperature: Reflux (55–80°C)
- Yield: 70–85%
Table 1: Representative Nucleophilic Substitution Conditions
| Reactant | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-(Bromomethyl)THF | K₂CO₃ | Acetone | Reflux | 82 |
| 2-(Chloromethyl)THF | Et₃N | THF/H₂O | 50°C | 75 |
This method prioritizes cost-effectiveness and scalability, though competing elimination reactions may necessitate careful stoichiometric control.
Cyclization of Diol Precursors
Cyclization of 1,4-diols bearing the 4-methoxyphenoxymethyl group offers an alternative route. Acid-catalyzed intramolecular etherification is particularly effective:
Reaction Scheme
$$
\text{HOCH}2(\text{C}6\text{H}4\text{-4-OCH}3)\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{H}2\text{O}
$$
Optimized Conditions
- Catalyst: Trifluoroacetic acid (TFA) or H₂SO₄
- Solvent: Tetrahydrofuran/water (4:1)
- Temperature: 60–80°C
- Yield: 65–78%
Table 2: Cyclization Parameters
| Diol Precursor | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-(4-Methoxyphenoxy)-1,4-pentanediol | H₂SO₄ | THF/H₂O | 70°C | 73 |
Cyclization minimizes byproduct formation but requires stringent drying to prevent hydrolysis.
Epoxide Ring-Opening
Epoxide ring-opening with 4-methoxyphenoxide nucleophiles provides stereochemical control. The reaction exploits the electrophilic nature of epoxides:
Reaction Scheme
$$
\text{2,3-Epoxyethylmethyl-THF} + \text{NaO(C}6\text{H}4\text{-4-OCH}3\text{)} \xrightarrow{\text{H}2\text{O}} \text{2-[(4-Methoxyphenoxy)methyl]tetrahydrofuran} + \text{NaOH}
$$
Optimized Conditions
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., acetone, THF) enhance nucleophilicity in substitution reactions, while aqueous mixtures facilitate cyclization by stabilizing transition states.
Table 3: Solvent Impact on Yield
| Method | Solvent | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Acetone | 82 |
| Cyclization | THF/H₂O | 73 |
| Epoxide Opening | H₂O/iPrOH | 70 |
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) accelerate acylation steps in precursor synthesis, as demonstrated in analogous THF derivatizations. Palladium catalysts enable selective deprotection of benzyl groups post-synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
X-Ray Diffraction
Single-crystal X-ray analysis confirms the anhydrous crystalline form, with lattice parameters consistent with THF derivatives (space group P2₁/c).
Applications
The compound serves as a precursor in prostaglandin analogs and kinase inhibitors, leveraging its ether linkage for metabolic stability. Industrial applications include chiral auxiliaries in asymmetric synthesis.
Chemical Reactions Analysis
Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to proteins and DNA . This interaction can result in various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s key structural feature—a tetrahydrofuran ring with a substituted phenoxy group—places it in a class of molecules with diverse applications. Below is a comparison with structurally related compounds:

Key Observations :
- Substituent Effects: The 4-methoxyphenoxy group likely enhances antioxidant activity compared to simpler alkyl or phenyl substituents, as methoxy groups are known to stabilize free radicals .
- Ring System Differences: Pyran analogs (e.g., Tetrahydro-2-(4-methylphenoxy)-2H-pyran) exhibit lower polarity than furan derivatives, affecting solubility and bioavailability .
Physicochemical Properties
Biological Activity
Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological significance, supported by data tables and relevant case studies.
Chemical Structure and Properties
Furan derivatives are characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The specific compound , tetrahydro-2-[(4-methoxyphenoxy)methyl]-, has a unique structure that enhances its chemical properties and potential applications in medicinal chemistry.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of furan derivatives. Notably, derivatives similar to tetrahydro-2-[(4-methoxyphenoxy)methyl]- have shown significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study demonstrated that certain furan derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-aryl furan derivative | E. coli | 64 |
| 2,4-disubstituted furan | E. coli | 32 |
| Benzoyl-3-furan derivative | Listeria monocytogenes | 15 |
These findings suggest that the furan scaffold can be an effective basis for developing new antibacterial agents.
Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. A range of studies indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Mechanisms
In vitro studies on human breast cancer cells (MDA-MB468) revealed that specific furan derivatives significantly inhibited cell growth, with one compound showing an IC50 value of 0.15 µg/mL against HeLa cells .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dihydronaphthol derivative | MDA-MB468 | 0.25 |
| Tripeptide conjugate | HeLa | 0.15 |
The mechanisms underlying these effects include the inhibition of topoisomerase I-mediated DNA uncoiling and mitochondrial modification, leading to cell death .
Toxicological Studies
While exploring the biological activity of tetrahydro-2-[(4-methoxyphenoxy)methyl]-, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound exhibits low acute inhalation toxicity, long-term exposure studies have shown potential carcinogenic effects in rodent models .
Summary of Toxicity Findings
| Study Type | Observations |
|---|---|
| Acute Inhalation | Low toxicity (LC50 > 60,000 ppm) |
| Chronic Exposure (Rodents) | Evidence of renal adenoma at high doses |
These findings highlight the need for careful evaluation during the development of therapeutic agents based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

